molecular formula C14H13NO3 B2963623 N-(2-hydroxyphenyl)-4-methoxybenzamide CAS No. 114331-87-2

N-(2-hydroxyphenyl)-4-methoxybenzamide

Cat. No. B2963623
M. Wt: 243.262
InChI Key: STBOLXGFDRQSBN-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

A solution of N-[2-(4-methoxybenzoyloxy)phenyl]-4-methoxybenzamide (3.0 g, 8.0 mmol) in methanol (50 mL) was treated with 5 N aqueous sodium hydroxide (4.78 mL) at room temperature for 16 h. The solution was concentrated to one-half volume in vacuo, 5 N aqueous sodium hydroxide was added, and the resulting mixture stirred for an additional 16 h. The mixture was concentrated in vacuo and acidified with dilute hydrochloric acid. The resulting precipitate was collected by filtration, dissolved in ethyl acetate, and extracted with saturated aqueous potassium carbonate solution. The aquous layer was acidified with dilute hydrochloric acid and extrated with ethyl acetate. The organic layer was dried (magnesium sulfate), filtered, and concentrated in vacuo to provide 1.75 g (90%) the title product as a crystalline solid.
Name
N-[2-(4-methoxybenzoyloxy)phenyl]-4-methoxybenzamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
COC1C=CC(C([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH:16][C:17](=[O:26])[C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)=O)=CC=1.[OH-].[Na+]>CO>[OH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH:16][C:17](=[O:26])[C:18]1[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
N-[2-(4-methoxybenzoyloxy)phenyl]-4-methoxybenzamide
Quantity
3 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OC2=C(C=CC=C2)NC(C2=CC=C(C=C2)OC)=O)C=C1
Name
Quantity
4.78 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for an additional 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to one-half volume in vacuo, 5 N aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)NC(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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